molecular formula C15H18N2O4S B5716738 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione

1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione

Cat. No. B5716738
M. Wt: 322.4 g/mol
InChI Key: WYKRONWTHHFERX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione, also known as PPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPS is a derivative of the drug thalidomide, which was initially developed as a sedative but was later found to cause birth defects. However, PPS has shown promise in treating various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The exact mechanism of action of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione may act on multiple targets, including the immune system, angiogenesis, and cell proliferation. 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. Studies have shown that 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as high-performance liquid chromatography (HPLC). 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione is also stable under normal laboratory conditions and can be stored for extended periods. However, 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has some limitations, including its low solubility in water, which may limit its use in certain experiments.

Future Directions

The potential therapeutic applications of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione are still being explored, and several future directions can be pursued. One possible direction is the development of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione, which may provide insights into its therapeutic potential. Additionally, further research is needed to determine the safety and efficacy of 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione in humans.

Synthesis Methods

1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of various chemicals such as piperidine, sodium hydride, and phthalic anhydride. The exact synthesis method may vary depending on the desired purity and yield of the final product.

Scientific Research Applications

1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been extensively studied for its therapeutic potential in various diseases. Studies have shown that 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has anti-inflammatory, anti-cancer, and immunomodulatory properties. 1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

1-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c18-14-8-9-15(19)17(14)12-4-6-13(7-5-12)22(20,21)16-10-2-1-3-11-16/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKRONWTHHFERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5649185

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